molecular formula C11H13BrFNO2 B14913074 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide

Cat. No.: B14913074
M. Wt: 290.13 g/mol
InChI Key: DSUYHRWRMKSAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide is an organic compound that features a bromine and fluorine substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide typically involves the reaction of 2-bromo-4-fluorophenol with isopropylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of quinones or phenoxy acids.

    Reduction: Formation of dehalogenated phenoxyacetamides.

Scientific Research Applications

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorophenol: A precursor in the synthesis of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide.

    4-Bromo-2-fluorophenol: Another bromine and fluorine substituted phenol with similar reactivity.

    2-(2-Bromo-4-fluorophenoxy)propanoic acid: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the isopropylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C11H13BrFNO2/c1-7(2)14-11(15)6-16-10-4-3-8(13)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

DSUYHRWRMKSAMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.